Tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Description
Properties
Molecular Formula |
C11H20FNO4 |
|---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C11H20FNO4/c1-10(2,3)17-9(15)13-4-5-16-8-11(12,6-13)7-14/h14H,4-8H2,1-3H3 |
InChI Key |
XDIUKROHUYTAMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)(CO)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
General Synthetic Strategy
The synthesis typically involves:
- Construction of the 1,4-oxazepane ring system.
- Introduction of the fluorine atom and hydroxymethyl group at the 6-position.
- Installation of the tert-butyl ester protecting group at the 4-carboxylate position.
The synthetic route often starts from piperidine or related heterocycles, followed by functional group modifications and ring expansion or substitution reactions.
Key Reactions and Conditions
Nucleophilic Substitution and Fluorination
- Starting from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, fluorination at the 6-position can be achieved by reaction with appropriate fluorinating agents under controlled conditions.
- Potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature (20 °C) is used to facilitate nucleophilic substitution reactions, yielding fluorinated intermediates in approximately 60% yield.
Ring Formation and Oxazepane Construction
- The 1,4-oxazepane ring can be formed via ring expansion or cyclization strategies involving amino alcohol precursors.
- The presence of fluorine and hydroxymethyl substituents requires careful control of reaction conditions to avoid side reactions or decomposition.
Purification and Work-up
- Triphenylphosphine oxide (TPPO), a common byproduct in Mitsunobu reactions, is removed by filtration and washing with solvents such as toluene and isopropanol.
- High-performance liquid chromatography (HPLC) is used to monitor the purity of the compound and removal efficiency of TPPO during work-up.
- Silica gel column chromatography with elution gradients of ethyl acetate and hexane is commonly employed to purify the final product.
Data Tables Summarizing Preparation Conditions and Yields
| Step/Reaction Type | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | Potassium tert-butoxide, DMSO, 20 °C, 1 h | 60 | Fluorination and substitution on piperidine derivative |
| Mitsunobu reaction | Di-isopropyl azodicarboxylate, triphenylphosphine, THF, 0–35 °C, 8–24 h, inert atmosphere | 60–74 | Hydroxymethyl group introduction on heterocycle |
| Ring formation/cyclization | Amino alcohol precursors, controlled temperature, solvents | Variable | Formation of 1,4-oxazepane ring with fluorine and hydroxymethyl substituents |
| Purification | Silica gel chromatography (ethyl acetate/hexane gradient), filtration to remove triphenylphosphine oxide | — | Removal of side products and isolation of pure compound |
Detailed Research Outcomes and Analytical Data
- NMR Analysis: Proton NMR spectra confirm the presence of characteristic signals for the tert-butyl group (singlet at ~1.45 ppm), hydroxymethyl protons, and fluorine-substituted carbons.
- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) shows molecular ion peaks consistent with the expected molecular weight (m/z 249.28 for [M]+).
- HPLC Purity: Post-purification samples show >95% purity with minimal residual triphenylphosphine oxide (TPPO) contamination after optimized washing and filtration steps.
- Reaction Monitoring: HPLC and thin-layer chromatography (TLC) are employed to track reaction progress and optimize reaction times and temperatures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Diethylaminosulfur trifluoride (DAST), amines, thiols
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted oxazepanes
Scientific Research Applications
Tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a synthetic organic compound with a molecular formula of C11H20FNO4 and a molecular weight of approximately 249.2792 g/mol. It contains a tert-butyl group, a fluorine atom, and a hydroxymethyl group attached to a 1,4-oxazepane ring. Due to its unique molecular structure, it has potential applications in medicinal chemistry and materials science.
Potential Biological Interactions
Research suggests that this compound may interact with specific enzymes and receptors. The presence of the difluoro group and the oxazepane ring may enhance its binding affinity and selectivity for biological targets. Compounds with similar structures have shown various pharmacological activities, including antibacterial and antiviral properties. Studies on interaction mechanisms indicate that this compound may interact with various biological targets, with the difluoro group enhancing its reactivity and the oxazepane structure contributing to its stability and selectivity in binding assays. These interactions are crucial for understanding its potential therapeutic applications.
Structural Analogs
Several compounds share structural similarities with this compound:
- Tert-butyl 6,6-difluoro-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate: Contains two fluorine atoms and a similar oxazepane structure
- Tert-butyl 5-fluoro-5-(hydroxymethyl)-2-pyrrolidinone: Features a different ring structure but has similar functional groups
- Tert-butyl 2-fluoropropanoate: Contains a fluoro group and is used in similar chemical syntheses
Mechanism of Action
The mechanism of action of tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate with structurally related 1,4-oxazepane derivatives, emphasizing substituent effects, applications, and safety profiles:
Key Observations:
The 6-oxo analog () contains a ketone group, enabling participation in nucleophilic additions or reductions, whereas the methylene derivative () offers a site for olefin metathesis or polymerization.
Safety and Handling: The hydroxymethyl analog () has notable hazards (skin/eye irritation), while the 6-oxo derivative () is classified as non-hazardous. This highlights how substituents influence toxicity profiles.
Applications: Fluorinated analogs like the target compound are often prioritized in drug discovery due to improved pharmacokinetics. In contrast, the 6-oxo and 6-amino derivatives are more commonly used as intermediates in heterocyclic synthesis or enzyme inhibition studies .
Research Findings and Implications
- Synthetic Utility : The Boc-protected 1,4-oxazepane core is a versatile scaffold. Fluorination at the 6-position could be achieved via electrophilic fluorination or nucleophilic substitution, as seen in related compounds .
- Stability: Fluorine’s electron-withdrawing effect may enhance the stability of the hydroxymethyl group against oxidation compared to non-fluorinated analogs.
- Biological Relevance : Fluorine’s role in improving blood-brain barrier penetration and metabolic stability makes this compound a candidate for central nervous system (CNS)-targeted therapeutics.
Notes
- Data Gaps : Direct experimental data (e.g., crystallographic studies, bioactivity) for the target compound are absent in the provided evidence. Further characterization using techniques like NMR or X-ray diffraction (employing SHELX programs ) is recommended.
- Contradictions : Safety profiles vary significantly among analogs (e.g., hydroxymethyl vs. oxo derivatives), underscoring the need for substituent-specific risk assessments.
Biological Activity
Tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a synthetic organic compound with promising biological activity. Its unique molecular structure, which includes a tert-butyl group, a fluorine atom, and a hydroxymethyl group attached to a 1,4-oxazepane ring, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C11H20FNO4
- Molecular Weight : 249.28 g/mol
- CAS Number : 2940948-27-4
The compound's structure contributes to its stability and selectivity in biological interactions. The presence of the difluoro group enhances its reactivity, while the oxazepane ring may improve binding affinity for specific enzymes and receptors.
Mechanisms of Biological Activity
Research indicates that this compound interacts with various biological targets, potentially influencing several biochemical pathways. The following table summarizes key findings related to its biological activity:
| Biological Target | Interaction Type | Potential Effects |
|---|---|---|
| Enzymes | Inhibition | Modulation of metabolic pathways |
| Receptors | Binding | Alteration of signaling cascades |
| Bacterial Cells | Antibacterial | Inhibition of growth and replication |
Pharmacological Studies
Preliminary pharmacological studies have suggested that compounds with similar structures exhibit various activities, including antibacterial and antiviral properties. For instance, the oxazepane structure is known to confer stability and enhance bioactivity.
Case Study: Antimicrobial Activity
A study examining the antimicrobial properties of oxazepane derivatives found that this compound demonstrated significant activity against several bacterial strains. The compound's efficacy was attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic functions.
Comparative Analysis with Related Compounds
This compound can be compared with other oxazepane derivatives to highlight its unique features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 6,6-difluoro-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | C12H19F2NO3 | Contains two fluorine atoms; enhanced reactivity |
| Tert-butyl 5-fluoro-5-(hydroxymethyl)-2-pyrrolidinone | C11H20FNO3 | Different ring structure but similar functional groups |
| Tert-butyl 2-fluoropropanoate | C5H9FNO2 | Contains a fluoro group; used in similar chemical syntheses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
